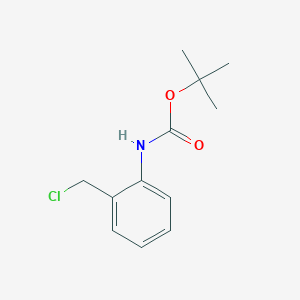

Tert-butyl (2-(chloromethyl)phenyl)carbamate

Beschreibung

Eigenschaften

Molekularformel |

C12H16ClNO2 |

|---|---|

Molekulargewicht |

241.71 g/mol |

IUPAC-Name |

tert-butyl N-[2-(chloromethyl)phenyl]carbamate |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

GLWIBRDLIITNHW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boc Protection of 2-Aminobenzyl Alcohol Derivatives Followed by Chloromethylation

A common approach starts with 2-aminobenzyl alcohol or its derivatives. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl 2-aminobenzylcarbamate. Subsequently, the hydroxymethyl group can be converted to a chloromethyl group through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Condensation of tert-butyl 2-aminophenylcarbamate with Substituted Carboxylic Acids

In a 2017 study, tert-butyl 2-amino phenylcarbamate was condensed with substituted carboxylic acids using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole to yield tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives in excellent yields. Although this method primarily targets amide formation, it demonstrates the efficient Boc protection of the amino group on the phenyl ring, which is a key step in synthesizing related carbamate derivatives.

Base-Mediated Intramolecular Decarboxylative Synthesis

An alternative synthetic route involves the base-mediated intramolecular decarboxylative amination of alkanoyloxycarbamates. For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate underwent decarboxylation in the presence of cesium carbonate at elevated temperatures to yield tert-butyl phenethylcarbamate derivatives. This method highlights the utility of base-mediated transformations to form carbamate structures with various substituents on the phenyl ring, potentially adaptable for chloromethyl substitution.

Preparation via Mixed Acid Anhydride Intermediate

A patented method describes the preparation of tert-butyl carbamate derivatives related to lacosamide intermediates. The process involves forming a mixed acid anhydride from N-Boc-D-serine and isobutyl chlorocarbonate in the presence of N-methylmorpholine as an acid-binding agent. This intermediate then undergoes condensation with benzylamine derivatives in anhydrous ethyl acetate to yield the desired tert-butyl carbamate compound with a hydroxymethyl substituent, which can be further transformed into chloromethyl derivatives.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Boc protection of 2-aminobenzyl alcohol + chlorination | 2-Aminobenzyl alcohol | Di-tert-butyl dicarbonate, thionyl chloride | Room temp for Boc, reflux for chlorination | High (varies) | Direct route to this compound |

| Condensation with substituted carboxylic acids | tert-butyl 2-amino phenylcarbamate | EDCI, HOBt | Mild, room temp | Excellent | Produces substituted benzamido derivatives, Boc protection step confirmed |

| Base-mediated decarboxylative amination | tert-butyl alkanoyloxycarbamate | Cesium carbonate | 100 °C, 1 h | Moderate to high | Versatile for various phenyl substituents, adaptable |

| Mixed acid anhydride condensation | N-Boc-D-serine | Isobutyl chlorocarbonate, N-methylmorpholine | Anhydrous ethyl acetate, mild | High | Useful for hydroxymethyl intermediates, precursor to chloromethyl |

Analytical and Spectroscopic Characterization

The synthesized tert-butyl carbamate derivatives, including this compound, are typically characterized by:

- Nuclear Magnetic Resonance Spectroscopy: Proton and carbon-13 NMR confirm the chemical environment of the tert-butyl group, aromatic protons, and chloromethyl substituent.

- Infrared Spectroscopy: Characteristic carbamate carbonyl stretching around 1700 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- Chromatographic Purity: Thin-layer chromatography and high-performance liquid chromatography with appropriate solvent systems confirm purity and yield.

Summary of Research Findings

- The Boc protection of amino groups on aromatic rings is a well-established step in preparing tert-butyl carbamate derivatives.

- Chloromethylation of hydroxymethyl groups on the aromatic ring can be achieved by standard chlorinating agents.

- Base-mediated decarboxylative synthesis offers a versatile method to access various substituted carbamates, potentially including chloromethyl derivatives.

- Mixed acid anhydride intermediates provide a strategic approach to synthesize hydroxymethyl carbamate derivatives, which can be further modified.

- The yields of these reactions are generally high, with spectroscopic data confirming the structures.

- These methods are supported by multiple independent studies and patent literature, ensuring reliability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-[2-(chloromethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Acids and Bases: Hydrolysis reactions can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while hydrolysis will produce the corresponding amine and tert-butyl alcohol .

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[2-(chloromethyl)phenyl]carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Wirkmechanismus

The mechanism of action of tert-butyl N-[2-(chloromethyl)phenyl]carbamate involves the reactivity of the chloromethyl group and the stability of the carbamate groupThe carbamate group provides stability and can be removed under mild conditions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The reactivity and applications of tert-butyl carbamates are influenced by substituent identity, position, and steric/electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Properties of Selected Carbamates

Key Observations :

- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or chloro substituents exhibit enhanced electrophilicity, facilitating nucleophilic substitutions.

- Steric Effects : Ortho-substituted derivatives (e.g., ) face steric hindrance, often requiring optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times).

- Boc Deprotection : All compounds undergo acid-catalyzed Boc removal, but trifluoromethyl-substituted analogues may require harsher conditions due to increased stability .

Table 2: Reaction Performance in Key Syntheses

*Yield estimated from patent data .

Key Findings :

- Palladium-Catalyzed Reactions : Bromo- and trifluoromethyl-substituted carbamates (e.g., ) show superior reactivity in cross-couplings compared to chloro analogues.

- Lithiation Reactions : Chloromethyl derivatives (e.g., ) are effective alkylating agents but may require stoichiometric bases (e.g., LiHMDS) for activation .

Biologische Aktivität

Tert-butyl (2-(chloromethyl)phenyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, a chloromethyl group, and a phenyl ring, making it structurally interesting for various chemical reactions. The chloromethyl group is particularly notable for its reactivity, often acting as an alkylating agent or a protecting group in organic synthesis.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.

- Alkylation : The chloromethyl group can act as an alkylating agent, potentially modifying DNA or proteins and affecting cell function.

- Receptor Interactions : The compound may interact with specific receptors or proteins within cells, leading to altered signaling pathways.

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of carbamate derivatives, several compounds showed significant inhibition of paw edema in rat models. The study highlighted the potential for these compounds to serve as therapeutic agents for inflammatory diseases. Although this compound was not specifically tested, its structural analogs exhibited similar effects .

Case Study 2: Anticancer Research

Research on related carbamates has demonstrated their ability to inhibit tumor growth in various cancer models. For example, specific derivatives were shown to effectively suppress MYC transcriptional activity in tumor cells, indicating potential for use in cancer therapy . Further investigations into this compound could reveal similar anticancer properties.

Data Summary

| Activity Type | Description | Evidence |

|---|---|---|

| Antimicrobial | Potential against bacteria and fungi | Structural similarities to effective QACs |

| Anti-inflammatory | Inhibition of edema in rat models | In vivo studies on related compounds |

| Anticancer | Inhibition of tumor growth | Studies on carbamate derivatives |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (2-(chloromethyl)phenyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves reacting 2-(chloromethyl)aniline derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to activate the carbamate formation. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the chloromethyl group .

- Key Data : For analogous carbamates, yields range from 60–85% under optimized conditions, with purity >95% confirmed by HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- LC-MS : Confirm molecular weight (e.g., m/z 255.74 for the parent ion [M+H]+) .

- ¹H/¹³C NMR : Identify key peaks (e.g., tert-butyl protons at δ ~1.3–1.5 ppm and aromatic protons at δ ~7.0–7.5 ppm) .

- HPLC : Assess purity (>95%) under gradient elution conditions .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods to limit inhalation exposure.

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Storage : Store at room temperature in sealed containers away from moisture and strong oxidizers .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group acts as a versatile electrophile. In SN2 reactions, it can be displaced by nucleophiles (e.g., amines, thiols) to generate functionalized intermediates. Reaction efficiency depends on solvent polarity (e.g., DMF enhances nucleophilicity) and catalyst use (e.g., KI for Finkelstein reactions) .

- Data Contradiction : While some studies report high reactivity under mild conditions , others note competing hydrolysis in aqueous media, requiring anhydrous conditions .

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodological Answer :

- Desiccation : Use molecular sieves or vacuum-sealed packaging to prevent hydrolysis.

- Temperature : Store at –20°C for extended periods, as room-temperature storage may lead to gradual decomposition (evidenced by <5% impurity over 6 months in inert atmospheres) .

- Compatibility Testing : Avoid contact with strong acids/bases, which degrade the carbamate group .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases).

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from analogous compounds. For example, trifluoromethyl groups enhance lipophilicity (logP increase by ~1.5 units), improving membrane permeability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions and improve mixing efficiency.

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress. Batch-to-batch variability in analogous compounds has been reduced to <2% using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.